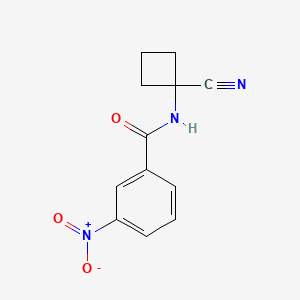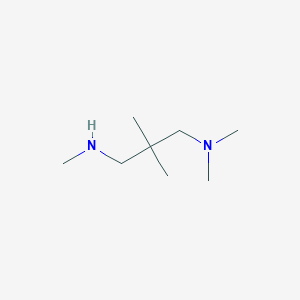 3-(ジメチルアミノ)-2,2-ジメチルプロピルアミン CAS No. 85996-44-7"
>
3-(ジメチルアミノ)-2,2-ジメチルプロピルアミン CAS No. 85996-44-7"
>
3-(ジメチルアミノ)-2,2-ジメチルプロピルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound with the molecular formula C6H16N2. It is a derivative of propylamine, characterized by the presence of dimethylamino and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
Chemistry
In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and surfactants .
Biology
The compound is utilized in biological research for the modification of biomolecules. It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays .
Medicine
In medicine, 3-(Dimethylamino)-2,2-dimethylpropylamine derivatives are investigated for their potential therapeutic properties. They are studied for their role in drug delivery systems and as potential candidates for new drug development .
Industry
Industrially, the compound is used in the production of polymers, resins, and coatings. It acts as a catalyst in polymerization reactions and as a stabilizer in various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-dimethylaminopropylamine with methylating agents under controlled conditions. One common method is the alkylation of 3-dimethylaminopropylamine using methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of 3-(Dimethylamino)-2,2-dimethylpropylamine often involves continuous flow processes to ensure high yield and purity. The process includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or crystallization techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary or primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the nucleophile used.
作用機序
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyl-3-aminopropylamine
- N,N-Dimethyl-2-aminoethylamine
Uniqueness
3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
N,N,N',2,2-pentamethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,6-9-3)7-10(4)5/h9H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQZSKFYAAETKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
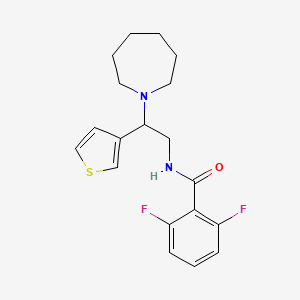
![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)
![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)
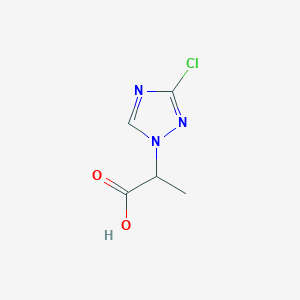
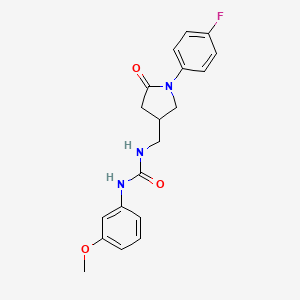
![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)
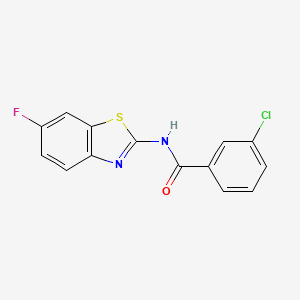
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2392019.png)
![(2E)-3-(4-hydroxyphenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one](/img/structure/B2392020.png)
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)
